1-(Methanesulfinyl)-2-methylprop-1-ene
Description
1-(Methanesulfinyl)-2-methylprop-1-ene is a sulfur-containing organic compound characterized by a methanesulfinyl (CH₃S(O)-) group attached to a methyl-substituted propene backbone.
Properties
CAS No. |
63315-65-1 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-methyl-1-methylsulfinylprop-1-ene |
InChI |
InChI=1S/C5H10OS/c1-5(2)4-7(3)6/h4H,1-3H3 |
InChI Key |
CVNCDYILXGORHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the reaction rate and ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(Methanesulfinyl)-2-methylprop-1-ene often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfinyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Sulfinamides and Sulfinate Esters: Formed through substitution reactions.
Scientific Research Applications
1-(Methanesulfinyl)-2-methylprop-1-ene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)-2-methylprop-1-ene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the electronic properties of the sulfinyl group and the surrounding molecular environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence details Sodium 2-methylprop-2-ene-1-sulphonate, a sulfonate salt with the formula CH₂=C(CH₃)SO₃⁻Na⁺. Below is a comparison between 1-(Methanesulfinyl)-2-methylprop-1-ene and Sodium 2-methylprop-2-ene-1-sulphonate , highlighting functional group differences, regulatory classifications, and safety profiles.
Structural and Functional Differences
| Property | 1-(Methanesulfinyl)-2-methylprop-1-ene | Sodium 2-methylprop-2-ene-1-sulphonate |
|---|---|---|
| Functional Group | Methanesulfinyl (S=O) | Sulfonate (SO₃⁻Na⁺) |
| Structure | Neutral molecule (CH₃S(O)-CH₂-C(CH₃)=CH₂) | Ionic salt (CH₂=C(CH₃)SO₃⁻Na⁺) |
| Reactivity | Likely acts as a sulfoxide in redox reactions | Anionic surfactant; stable in aqueous systems |
| Solubility | Expected to be lipophilic | Highly water-soluble due to ionic nature |
Limitations of the Comparison
Key gaps include:
Physicochemical Data : Melting/boiling points, stability, or spectroscopic data for the sulfinyl compound.
Toxicological Profiles : Acute toxicity, ecotoxicity, or biodegradability.
Synthetic Routes : Methods for preparing or purifying the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
